molecular formula C12H15N3O2S2 B1418306 6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole CAS No. 1095538-90-1

6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole

Cat. No.: B1418306
CAS No.: 1095538-90-1
M. Wt: 297.4 g/mol
InChI Key: BZOQFZVYJJDCJF-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a methylsulfonyl (-SO₂CH₃) group at position 6 and a piperazine ring at position 2. Piperazine, a six-membered ring containing two nitrogen atoms, may facilitate interactions with enzymes or receptors through hydrogen bonding or π-stacking .

Properties

IUPAC Name

6-methylsulfonyl-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-19(16,17)9-2-3-10-11(8-9)18-12(14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOQFZVYJJDCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained between 0°C to 25°C to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of benzothiazole and piperazine exhibit significant antimicrobial activity. Studies have shown that compounds similar to 6-(methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole demonstrate effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Neuroprotective Effects

A significant area of research focuses on the neuroprotective properties of this compound. Studies have indicated that benzothiazole-piperazine hybrids can inhibit acetylcholinesterase (AChE) and reduce β-amyloid aggregation, which are critical in Alzheimer's disease pathology.

Case Study: Alzheimer's Disease

A series of benzothiazole-piperazine hybrids were synthesized and evaluated for their ability to inhibit AChE. The results demonstrated modest to strong inhibition, suggesting potential as therapeutic agents for Alzheimer's disease .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. Research indicates that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Table 2: Anticancer Activity Overview

Study TypeFindings
In VitroPotent inhibition of tubulin polymerization observed
In VivoSignificant tumor reduction in xenograft models reported

Case Study: Efficacy Against Prostate Cancer

In a study evaluating the efficacy of a structurally similar compound against prostate cancer, results indicated a tumor growth inhibition rate of 30% after 21 days at a dose of 15 mg/kg. This underscores the potential for overcoming drug resistance mechanisms .

Mechanism of Action

The mechanism of action of 6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, it can interact with neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole and key analogues, highlighting structural differences, biological activities, and applications.

Compound Name Structure Biological Activity IC₅₀/EC₅₀ Key Structural Differences References
This compound Benzothiazole with -SO₂CH₃ (C6) and piperazine (C2) Potential enzyme inhibition (inferred from analogues); corrosion inhibition in HCl N/A Unique combination of piperazine and methylsulfonyl on benzothiazole
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Imidazo-thiazole fused with methylsulfonylphenyl COX-2 inhibition 1.4 μM Imidazo-thiazole core vs. benzothiazole; substituent at different position
N-(6-(Methylsulfonyl)benzothiazole-2-yl)-2-(thiophen-2-yl)acetamide Benzothiazole with -SO₂CH₃ (C6) and thiophene-acetamide (C2) Excluded from patent claims; activity unspecified N/A Acetamide-thiophene substituent instead of piperazine
6-(Methylsulfonyl)hexyl isothiocyanate (6-MITC) Aliphatic isothiocyanate with terminal methylsulfonyl Autophagy induction in leukemia cells; ROS modulation N/A Aliphatic chain and isothiocyanate group vs. aromatic benzothiazole
4-(Methylsulfonyl)piperazine-containing thienopyrimidines Thienopyrimidine with 4-(methylsulfonyl)piperazine side chain Anticancer (patented); mechanism unspecified N/A Thienopyrimidine core vs. benzothiazole; piperazine linked via methylene group

Key Observations

Core Structure Variations: The benzothiazole core in the target compound distinguishes it from imidazo-thiazole () and thienopyrimidine derivatives (). These structural differences influence binding to specific targets (e.g., COX-2 vs. kinases) . Substitution at position 2 (piperazine vs.

Role of Methylsulfonyl Group :

  • The -SO₂CH₃ group enhances polarity and electron-withdrawing effects, improving solubility and stability. This feature is shared with 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole, which showed potent COX-2 inhibition .

Biological Activity Trends :

  • Piperazine-containing compounds (e.g., target compound, derivatives) may target amine-interacting enzymes or receptors, while aliphatic isothiocyanates (e.g., 6-MITC) act via ROS-mediated pathways .
  • The target compound’s corrosion inhibition properties () highlight its versatility in industrial applications, contrasting with the medicinal focus of other analogues.

Research Findings and Implications

  • Enzyme Inhibition : The COX-2 inhibitory activity of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (IC₅₀ = 1.4 μM) suggests that methylsulfonyl-substituted heterocycles are promising scaffolds for anti-inflammatory drug design. The target compound’s piperazine moiety could further optimize binding to COX-2 or related enzymes .
  • Chemoprevention : While 6-MITC induces autophagy in leukemia cells , the target compound’s benzothiazole core may offer improved metabolic stability compared to aliphatic isothiocyanates.
  • Industrial Applications : highlights the use of 2-piperazin-1-yl-1,3-benzothiazole derivatives as corrosion inhibitors, suggesting that the methylsulfonyl group enhances adsorption onto metal surfaces.

Biological Activity

6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against cancer cell lines, and other pharmacological properties.

  • IUPAC Name : this compound
  • CAS Number : 1095538-90-1
  • Molecular Formula : C12H15N3O2S2
  • Molecular Weight : 297.40 g/mol

Anticancer Activity

Numerous studies have evaluated the anticancer properties of benzothiazole derivatives, including those containing piperazine moieties. The compound has shown promising cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Evaluation :
    • In vitro studies demonstrated that benzothiazole-piperazine derivatives exhibit significant cytotoxicity against hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116) cell lines. The GI50 values indicated that several derivatives, particularly those with aroyl substitutions, had enhanced activity .
    CompoundCell LineGI50 Value (µM)
    1hHUH-75.4
    1jMCF-73.2
    1kHCT-1164.8
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity appears to involve apoptosis induction through cell cycle arrest at the subG1 phase. Hoechst staining and flow cytometry analyses confirmed that treated cells exhibited characteristics typical of apoptotic cells .

Antimicrobial Activity

Recent investigations have also highlighted the antimicrobial potential of benzothiazole derivatives against various pathogens.

  • Antibacterial Efficacy :
    • Compounds similar to this compound have been tested against resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa, showing considerable effectiveness. These findings suggest that modifications in the benzothiazole structure can lead to enhanced antimicrobial properties .

Neuropharmacological Activity

Some studies have explored the neuropharmacological effects of benzothiazoles.

  • Anticonvulsant Properties :
    • Certain derivatives have demonstrated anticonvulsant activity in animal models, indicating potential therapeutic applications in seizure disorders .

Study on Anticancer Activity

A comprehensive study synthesized and characterized various benzothiazole-piperazine derivatives, including this compound. The study reported significant cytotoxicity against multiple cancer cell lines with detailed SAR (structure-activity relationship) analysis indicating that specific functional groups enhance activity .

Research on Antimicrobial Properties

Research conducted on related compounds revealed their effectiveness against Mycobacterium bovis BCG, with some derivatives showing MIC values as low as 31.25 µg/mL, suggesting potential for further development as antimicrobial agents .

Q & A

Q. How can regioselectivity issues during piperazine substitution be mitigated?

  • Methodological Answer :
  • Directing Groups : Introduce –NO₂ or –NH₂ at specific positions on the benzothiazole ring to guide substitution.
  • Microwave Synthesis : Reduce side reactions by shortening reaction time (e.g., 30 minutes at 120°C vs. 36 hours conventionally) .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting cytotoxicity data in different cell lines?

  • Methodological Answer :
  • Cell Line Validation : Ensure consistent passage numbers and culture conditions (e.g., RPMI vs. DMEM media).
  • Mechanistic Studies : Use flow cytometry to differentiate apoptosis vs. necrosis, as seen in for benzoxazole analogs .

Q. What statistical approaches are recommended for validating enzyme inhibition assays?

  • Methodological Answer :
  • ANOVA : Compare triplicate data across treatment groups to assess significance (p<0.05).
  • Z’-Factor Analysis : Confirm assay robustness (Z’ >0.5) using positive/negative controls from .

Methodological Best Practices

Q. How to ensure reproducibility in multi-step syntheses of benzothiazole derivatives?

  • Methodological Answer :
  • Intermediate Isolation : Purify each intermediate via column chromatography (silica gel, ethyl acetate/hexane).
  • Batch Consistency : Document solvent lot numbers and reagent suppliers (e.g., Sigma vs. TCI purity grades) .

Q. What precautions are necessary when handling sulfonyl-containing compounds?

  • Methodological Answer :
  • Stability Testing : Store compounds under nitrogen at –20°C to prevent oxidation.
  • Toxicity Screening : Use gloveboxes and LC-MS to detect volatile byproducts (e.g., SO₂ gas) during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole
Reactant of Route 2
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6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.